molecular formula C23H16ClFN2O4 B2387668 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887877-37-4

3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2387668
CAS No.: 887877-37-4
M. Wt: 438.84
InChI Key: WOTNCDDOEBQYPQ-UHFFFAOYSA-N
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Description

3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16ClFN2O4 and its molecular weight is 438.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, a compound with potential pharmacological activities, has been studied for its synthesis and structural characterization. The synthesis involves multiple steps, starting from basic chemical reactions to complex formation processes. For instance, Al-Ostoot et al. (2020) detailed the synthesis and characterization, including anti-inflammatory activity, of a closely related indole acetamide derivative through spectroscopic analyses and molecular docking studies targeting cyclooxygenase domains (Al-Ostoot et al., 2020). This showcases the methodological approach to synthesizing and assessing the biological activities of similar compounds, providing a framework for future research on this compound.

Antimicrobial and Antipathogenic Activities

Research into antimicrobial and antipathogenic activities of related chemical entities suggests potential applications for this compound in addressing bacterial infections and biofilm-associated pathogens. Studies by Limban et al. (2011) on thiourea derivatives, including compounds with halogenated phenyl groups, demonstrated significant anti-pathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011). This indicates that compounds structurally similar to this compound could have promising applications in combating microbial resistance and infection.

Potential as Pesticides

The structural complexity and versatility of this compound suggest its potential utility as a basis for developing new pesticides. Olszewska et al. (2011) characterized derivatives of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting the process of obtaining X-ray powder diffraction data for compounds with potential pesticidal activity (Olszewska et al., 2011). This research underscores the importance of structural analysis in the development of new agrochemicals and suggests that similar approaches could be applied to assess the pesticidal potential of this compound.

Properties

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4/c24-14-9-11-15(12-10-14)30-13-20(28)27-21-16-5-1-4-8-19(16)31-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNCDDOEBQYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.